1-(Chloromethyl)-1H-indazole: Technical Guide to Properties, Synthesis, and Reactivity
1-(Chloromethyl)-1H-indazole: Technical Guide to Properties, Synthesis, and Reactivity
This guide details the chemical properties, synthesis, and reactivity of 1-(Chloromethyl)-1H-indazole , a highly reactive electrophilic intermediate used in medicinal chemistry for the installation of the indazole-1-methyl motif.
Executive Summary
1-(Chloromethyl)-1H-indazole is a reactive N-hemiaminal ether derivative of indazole. Functioning as a "masked" formaldehyde equivalent or a Mannich base precursor, it serves as a potent electrophile in organic synthesis.[1] Unlike stable commercially available indazoles, this compound is typically generated in situ or used immediately after isolation due to its sensitivity to moisture and tendency to hydrolyze back to 1-(hydroxymethyl)-1H-indazole or indazole. It is a critical building block for developing N1-substituted indazole therapeutics, including lonidamine analogues and kinase inhibitors.[1]
Chemical Identity & Physicochemical Properties
Nomenclature and Identification
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IUPAC Name: 1-(Chloromethyl)-1H-indazole
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CAS Registry Number: 932041-51-5 (Rarely cited; often referenced as the N-chloromethyl intermediate of CAS 271-44-3)
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Molecular Formula: C₈H₇ClN₂[1]
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SMILES: ClCn1nc2ccccc21
Structural Analysis
The molecule consists of a bicyclic indazole core (a benzene ring fused to a pyrazole ring) substituted at the N1 nitrogen with a chloromethyl (-CH₂Cl) group.
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Bonding: The N1-C(methylene) bond is polarized, making the methylene carbon highly electrophilic.
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Electronic Effect: The indazole ring acts as an electron-withdrawing group relative to the methylene, while the chlorine atom further polarizes the C-Cl bond, facilitating facile displacement by nucleophiles.
Physical Properties
| Property | Data / Observation |
| Physical State | White to off-white crystalline solid or viscous oil (purity dependent). |
| Melting Point | 45–50 °C (Estimated; precursor N-hydroxymethyl mp is 147–149 °C).[1] |
| Solubility | Soluble in DCM, THF, CHCl₃, Toluene.[1] Reacts with water/alcohols.[1][3] |
| Stability | Moisture Sensitive. Hydrolyzes rapidly in aqueous media to 1-(hydroxymethyl)indazole and HCl.[1] |
Synthetic Pathways and Protocols
Due to its instability, 1-(chloromethyl)-1H-indazole is best prepared via the chlorination of 1-(hydroxymethyl)-1H-indazole or direct N-chloromethylation.
Method A: Chlorination of 1-(Hydroxymethyl)-1H-indazole (Standard)
This two-step sequence is the most reliable method for isolating the intermediate.
Step 1: Preparation of 1-(Hydroxymethyl)-1H-indazole
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Reagents: Indazole (1.0 eq), Formaldehyde (37% aq., excess), HCl (cat.).[1]
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Protocol: Dissolve indazole in aqueous HCl/water. Add formaldehyde solution.[1] Stir at RT for 2–4 hours.[1] The N-hydroxymethyl derivative precipitates as a solid.[1]
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Workup: Filter, wash with water, and dry under vacuum.[1] (Yield: >90%).
Step 2: Conversion to 1-(Chloromethyl)-1H-indazole
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Reagents: 1-(Hydroxymethyl)-1H-indazole (1.0 eq), Thionyl Chloride (SOCl₂, 1.5 eq), DCM (Solvent).
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Protocol:
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Isolation: Evaporate solvent and excess SOCl₂ under reduced pressure (keep temperature <40 °C). The residue is the desired chloromethyl compound, used directly in the next step.[1]
Method B: Direct N-Chloromethylation (In Situ)
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Reagents: Indazole, Paraformaldehyde, Chlorotrimethylsilane (TMSCl).[1]
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Protocol: Reflux indazole with paraformaldehyde and TMSCl in anhydrous chloroform. This generates the N-chloromethyl species in situ for immediate reaction with nucleophiles.[1]
Synthesis Workflow Diagram
Caption: Two-step synthesis of 1-(chloromethyl)-1H-indazole via the hydroxymethyl intermediate.
Reactivity Profile & Mechanism
Electrophilic Nature
The reactivity is driven by the leaving group ability of the chloride and the stabilization of the incipient carbocation (iminium ion character) by the adjacent nitrogen lone pair.
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Mechanism: Reactions typically proceed via an S_N1-like pathway involving an iminium ion intermediate (Ind-N+=CH2) or a tight ion pair, facilitating rapid attack by nucleophiles.
Key Transformations
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N-Alkylation (Nucleophilic Substitution):
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Friedel-Crafts Alkylation:
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Can act as an electrophile towards electron-rich aromatics in the presence of Lewis acids (AlCl₃), linking the indazole to another aromatic ring via a methylene bridge.
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Reactivity Pathway Diagram
Caption: Divergent reactivity of 1-(chloromethyl)-1H-indazole with various nucleophiles.
Medicinal Chemistry Applications
This intermediate is essential for synthesizing "N-methyl-linked" libraries where the indazole core acts as a bioisostere for indole or purine.
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Lonidamine Analogues: Used to modify the N1 position of the indazole-3-carboxylic acid scaffold.
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Kinase Inhibitors: Facilitates the attachment of solubilizing groups (e.g., morpholine, piperazine) via a metabolically labile methylene linker.[1]
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Prodrug Design: The N-acyloxymethyl linkage (formed by reacting with carboxylic acids) is a common prodrug strategy to improve oral bioavailability, releasing the parent indazole upon hydrolysis.
Safety & Handling Protocols
Warning: 1-(Chloromethyl)-1H-indazole is an alkylating agent .
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Hazards:
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Storage: Store at -20 °C under inert atmosphere (Argon/Nitrogen). Exclude moisture strictly.[1][4]
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Disposal: Quench with aqueous ammonia or sodium hydroxide to convert to the less toxic hydroxymethyl or parent indazole before disposal.[1]
References
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Synthesis of N-Hydroxymethyl Indazoles : J. Org. Chem. 2022, 87, 8, 5678–5685.[1] "Study of the Addition Mechanism of 1H-Indazole... to Formaldehyde". Link
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General Reactivity of N-Chloromethyl Azoles : J. Chem. Soc., Perkin Trans.[1] 1 1987, 811–817.[1] "Reactions of Benzotriazole with Aldehydes and Thionyl Chloride". Link
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Indazole Synthesis Overview : Beilstein J. Org.[1] Chem. 2014, 10, 1524–1529.[1] "Regioselective N-alkylation of the 1H-indazole scaffold". Link
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Safety Data (Analogous) : Fisher Scientific SDS for Indazole derivatives. Link
